molecular formula C12H8BrNO B14758990 (2-Bromopyridin-3-yl)(phenyl)methanone

(2-Bromopyridin-3-yl)(phenyl)methanone

Cat. No.: B14758990
M. Wt: 262.10 g/mol
InChI Key: XBCMUYGLRKSMHR-UHFFFAOYSA-N
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Description

(2-Bromopyridin-3-yl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones It features a bromine atom attached to the second position of a pyridine ring, which is further connected to a phenyl group through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromopyridin-3-yl)(phenyl)methanone typically involves the bromination of pyridine derivatives followed by a coupling reaction with a phenylmethanone precursor. One common method involves the use of 2-bromopyridine and benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Bromopyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Coupling: Palladium catalysts and boronic acids under inert atmosphere.

Major Products

    Substitution: Amino or thiol derivatives of the original compound.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Coupling: Biaryl compounds.

Mechanism of Action

The mechanism of action of (2-Bromopyridin-3-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The bromine atom and the ketone group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromopyridin-3-yl)(phenyl)methanone is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

Properties

Molecular Formula

C12H8BrNO

Molecular Weight

262.10 g/mol

IUPAC Name

(2-bromopyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C12H8BrNO/c13-12-10(7-4-8-14-12)11(15)9-5-2-1-3-6-9/h1-8H

InChI Key

XBCMUYGLRKSMHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)Br

Origin of Product

United States

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